molecular formula C9H4F3NO B1461925 4-(Trifluoromethyl)benzoyl cyanide CAS No. 80277-40-3

4-(Trifluoromethyl)benzoyl cyanide

Cat. No. B1461925
CAS RN: 80277-40-3
M. Wt: 199.13 g/mol
InChI Key: UNOHHRSTBDNSAW-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzoyl cyanide, also known as TFMBC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFMBC is a white crystalline solid that is soluble in organic solvents and has a melting point of 98-100°C. Its chemical formula is C9H4F3NO, and its molecular weight is 205.13 g/mol. In

Mechanism of Action

4-(Trifluoromethyl)benzoyl cyanide inhibits the activity of proteases by binding to the active site of the enzyme, preventing substrate binding and catalysis. The trifluoromethyl group enhances the binding affinity of 4-(Trifluoromethyl)benzoyl cyanide to the enzyme, making it a more potent inhibitor.
Biochemical and Physiological Effects:
4-(Trifluoromethyl)benzoyl cyanide has been found to have no significant toxicity in animal studies. However, it has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. 4-(Trifluoromethyl)benzoyl cyanide has also been found to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.

Advantages and Limitations for Lab Experiments

One advantage of 4-(Trifluoromethyl)benzoyl cyanide is its high potency as a protease inhibitor, making it useful in small quantities for research purposes. However, 4-(Trifluoromethyl)benzoyl cyanide is also highly reactive and can be difficult to handle, requiring specialized equipment and expertise.

Future Directions

There are several potential future directions for 4-(Trifluoromethyl)benzoyl cyanide research. One area of interest is the development of 4-(Trifluoromethyl)benzoyl cyanide-based therapies for the treatment of osteoporosis and other bone-related disorders. Another potential application is the use of 4-(Trifluoromethyl)benzoyl cyanide as an anti-cancer agent, either alone or in combination with other therapies. Additionally, further research is needed to explore the potential antimicrobial properties of 4-(Trifluoromethyl)benzoyl cyanide and its derivatives.

Scientific Research Applications

4-(Trifluoromethyl)benzoyl cyanide has been used in various scientific research projects due to its ability to inhibit the activity of proteases, which are enzymes involved in protein degradation. 4-(Trifluoromethyl)benzoyl cyanide has been found to be a potent inhibitor of the protease cathepsin K, which is involved in bone resorption. This makes 4-(Trifluoromethyl)benzoyl cyanide a potential therapeutic agent for the treatment of osteoporosis and other bone-related disorders.

properties

IUPAC Name

4-(trifluoromethyl)benzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOHHRSTBDNSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661327
Record name 4-(Trifluoromethyl)benzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)benzoyl cyanide

CAS RN

80277-40-3
Record name 4-(Trifluoromethyl)benzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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